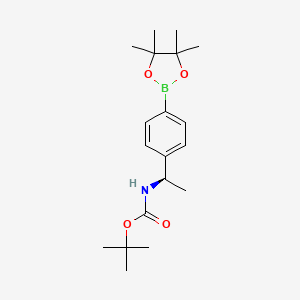
tert-Butyl (R)-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (R)-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate is a compound of significant interest in various scientific fields. Known for its intricate structure, this compound boasts a unique combination of functional groups that makes it a versatile entity in organic synthesis and research applications. Its structure features a tert-butyl carbamate moiety linked to a phenyl ring, which is further connected to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (R)-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate generally follows a multistep approach:
Starting Material Preparation: : Initially, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane is synthesized or sourced commercially.
Formation of the Phenyl Ring: : A phenyl ring is introduced through electrophilic aromatic substitution reactions.
Attachment of the Carbamate Group: : The tert-butyl carbamate group is attached via nucleophilic substitution reactions.
Industrial Production Methods
In an industrial context, the compound is produced through a scaled-up version of the laboratory synthesis, often involving:
Bulk Reagents: : Utilizing large quantities of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and phenyl precursors.
Optimized Reaction Conditions: : Employing high-pressure reactors and automated control systems to ensure consistent quality and yield.
Purification: : Techniques such as recrystallization and chromatography are used for purification.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation to form corresponding phenols.
Reduction: : Reduction reactions can convert certain functional groups to amines or alcohols.
Substitution: : The phenyl ring allows for further substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, Chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, Sodium borohydride.
Substituting Agents: : Alkyl halides, Acyl chlorides.
Major Products Formed
Phenolic derivatives
Amines
Alcohols
Substituted aromatic compounds
Aplicaciones Científicas De Investigación
In Chemistry
Tert-Butyl (R)-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.
In Biology
The compound is explored for its potential in drug discovery, acting as an intermediate in the synthesis of biologically active molecules.
In Medicine
It may serve as a precursor in the synthesis of pharmaceuticals targeting specific biological pathways.
In Industry
Industrially, the compound finds use in the production of advanced materials and polymers due to its stability and reactivity.
Mecanismo De Acción
Molecular Targets and Pathways
In biological systems, the compound interacts with various enzymes and receptors. Its mechanism often involves:
Binding to active sites on enzymes, altering their activity.
Modulating receptor functions to influence cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid Derivatives: : Such as 4-phenylboronic acid.
Tert-Butyl Carbamates: : Like tert-Butyl (4-hydroxyphenyl)carbamate.
Uniqueness
Tert-Butyl (R)-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate stands out due to its combined structural features, offering unique reactivity patterns and applications compared to its analogs.
The compound's versatility and significance in various scientific domains make it a subject of ongoing research and industrial interest. Whether in the lab or in industrial settings, its unique properties continue to inspire new applications and innovations.
Propiedades
IUPAC Name |
tert-butyl N-[(1R)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO4/c1-13(21-16(22)23-17(2,3)4)14-9-11-15(12-10-14)20-24-18(5,6)19(7,8)25-20/h9-13H,1-8H3,(H,21,22)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLFZBDHCQYOBY-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@@H](C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5aR,10bS)-2-Phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumtetrafluoroborate](/img/structure/B8089909.png)
![(5S)?-5,?6-?Dihydro-?2-?(2,?3,?4,?5,?6-?pentafluorophenyl)?-?5-?(phenylmethyl)?-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate](/img/structure/B8089916.png)
![(5S)?-?5,?6-?Dihydro-?5-?(phenylmethyl)?-?2-?(2,?4,?6-?trimethylphenyl)?-?8H-?1,?2,?4-?triazolo[3,?4-?c]?[1,?4]?oxazinium tetrafluoroborate](/img/structure/B8089923.png)
![(5S)-5,6-Dihydro-5-(1-methylethyl)-2-(2,3,4,5,6-pentafluorophenyl)-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate](/img/structure/B8089931.png)
![(5aS,10bR)-2-(2,4,6-trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumtetrafluoroborate](/img/structure/B8089939.png)
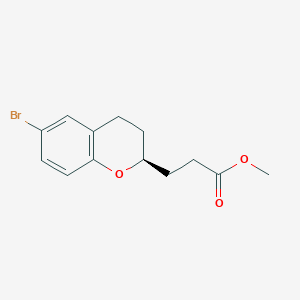
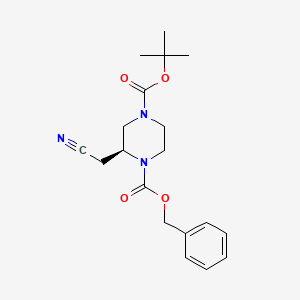
![(S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B8089981.png)
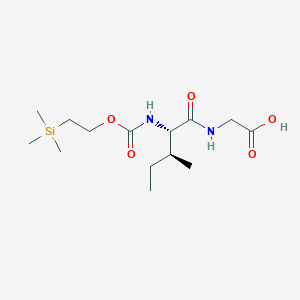
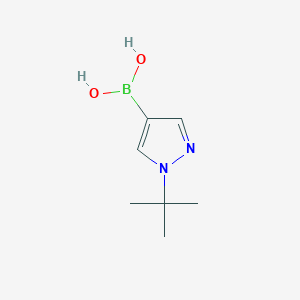
![2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate](/img/structure/B8089999.png)
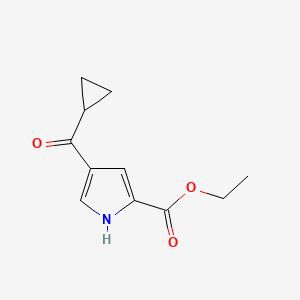
![Methyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate](/img/structure/B8090012.png)

